chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene

Description

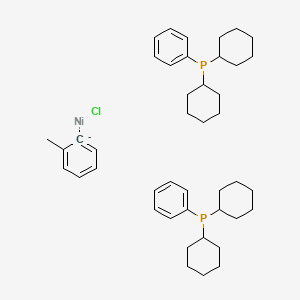

Chloronickel (NiCl₂): Nickel(II) chloride is a coordination compound often used in catalysis and materials science. In the context of the compound trans-bis(dicyclohexylphenylphosphino)nickel(II) chloride (C₃₆H₅₄Cl₂NiP₂), nickel is coordinated to two dicyclohexyl(phenyl)phosphane ligands and two chloride ions, forming a square-planar geometry . This complex is notable for its stability and utility in cross-coupling reactions.

Dicyclohexyl(phenyl)phosphane (C₁₈H₂₇P): A bulky monodentate phosphine ligand, its structure features two cyclohexyl groups and one phenyl group attached to phosphorus. The steric bulk from cyclohexyl substituents increases the ligand’s cone angle (estimated >160°), influencing metal-ligand bond strength and catalytic activity . It is widely used in transition-metal catalysis, particularly in palladium and nickel complexes for Suzuki-Miyaura couplings .

Methylbenzene (Toluene, C₇H₈): A common aromatic solvent with moderate polarity and boiling point (110.6°C). It is frequently employed in organometallic synthesis due to its ability to dissolve hydrophobic phosphine ligands and metal complexes .

Properties

Molecular Formula |

C43H61ClNiP2- |

|---|---|

Molecular Weight |

734.0 g/mol |

IUPAC Name |

chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene |

InChI |

InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1 |

InChI Key |

AZIUZLQIIYMUOE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of chloronickel complexes bearing bulky phosphine ligands such as dicyclohexyl(phenyl)phosphane generally follows these routes:

- Direct coordination of the phosphine ligand to a nickel(II) precursor , often nickel(II) chloride or nickel(II) halide complexes.

- Reduction or comproportionation methods to access nickel(I) species when required.

- Use of methylbenzene (toluene) as a solvent or stabilizing ligand during synthesis and crystallization.

Typical Synthetic Route

A common preparation involves the reaction of nickel(II) chloride with dicyclohexyl(phenyl)phosphane in methylbenzene under inert atmosphere conditions. The reaction proceeds as follows:

- Ligand coordination step : Nickel(II) chloride is dissolved or suspended in methylbenzene.

- Addition of dicyclohexyl(phenyl)phosphane : The phosphine ligand is added, coordinating to the nickel center, displacing other ligands or solvent molecules.

- Stirring and heating : The mixture is stirred and gently heated to promote complex formation.

- Isolation : The product is isolated by filtration or crystallization from methylbenzene, often yielding a red or orange powder.

Alternative Preparation via Nickel(I) Species

Recent research has demonstrated preparation of nickel(I) complexes with phosphine ligands, which can be precursors or analogs to chloronickel complexes.

- Comproportionation of nickel(0) and nickel(II) species in the presence of dicyclohexyl(phenyl)phosphane yields dinuclear nickel(I) complexes.

- Oxidation or ligand exchange reactions can convert these intermediates into chloronickel complexes.

- Methylbenzene often acts as a stabilizing ligand bridging dinuclear nickel complexes, as evidenced by single-crystal X-ray studies showing toluene bridging two nickel centers in an antifacial arrangement.

Representative Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nickel(II) chloride + dicyclohexyl(phenyl)phosphane | Dissolved in methylbenzene, inert atmosphere, room temp to 60°C | Formation of chloronickel phosphine complex |

| Comproportionation | Ni(0) source + Ni(II) chloride + phosphine | Dinuclear Ni(I) complexes, possible toluene bridging |

| Oxidation | Controlled air exposure or oxidants | Hydroxo-bridged dinuclear Ni(II) hydrazonato complexes (related species) |

Analysis of Preparation Methods

Efficiency and Yields

- The direct coordination method typically yields over 90% of the chloronickel phosphine complex as a solid red powder.

- Comproportionation routes can yield stable dinuclear species that serve as precursors but may require further ligand exchange to yield the mononuclear chloronickel complex.

- Use of methylbenzene as solvent facilitates crystallization and stabilization of nickel complexes.

Structural Characterization

- Single-crystal X-ray diffraction studies confirm the coordination environment around nickel, showing Ni–P bond lengths consistent with phosphine coordination and Ni–Cl bonds.

- In dinuclear complexes, methylbenzene acts as a bridging ligand with an almost perpendicular plane to the P–Ni–P plane.

- Ni–N bond lengths in related hydrazonato complexes are approximately 1.83 Å, indicating strong coordination.

Stability and Reactivity

- The chloronickel phosphine complex is air-sensitive and requires inert atmosphere handling.

- The complex can serve as a catalyst precursor in cross-coupling and amination reactions, demonstrating moderate to high catalytic activity.

- Ligand lability allows substitution reactions, enabling generation of reactive Ni(I) species upon treatment with triflates or other reagents.

Data Table Summarizing Key Preparation Details

| Parameter | Details | Reference/Notes |

|---|---|---|

| Nickel precursor | Nickel(II) chloride (NiCl2) | Common starting material |

| Phosphine ligand | Dicyclohexyl(phenyl)phosphane | Bulky, electron-rich ligand |

| Solvent | Methylbenzene (toluene) | Stabilizes complex, facilitates crystallization |

| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation |

| Temperature | Room temperature to 60°C | Mild heating promotes coordination |

| Reaction time | Several hours to overnight | Ensures complete ligand coordination |

| Product isolation | Filtration/crystallization | Red powder or crystals |

| Yield | >90% | High efficiency |

| Structural features | Ni–P bond, Ni–Cl bond, possible toluene bridging | Confirmed by X-ray crystallography |

| Stability | Air-sensitive | Requires inert handling |

| Catalytic activity | Moderate to high in cross-coupling reactions | Demonstrated in Buchwald–Hartwig amination |

Chemical Reactions Analysis

Cross-Coupling Reactions

This complex facilitates Suzuki-Miyaura, Negishi, and Kumada couplings. The phosphine ligand enhances nickel’s electron density, enabling oxidative addition to aryl halides (e.g., aryl bromides, chlorides).

Key Mechanistic Steps :

-

Oxidative Addition : Ni(0) inserts into C–X bonds (X = Cl, Br).

-

Transmetalation : Transfer of organometallic reagent (e.g., boronic acid, Grignard).

-

Reductive Elimination : C–C bond formation regenerates Ni(0) .

Carbon–Carbon Bond Formation

The complex mediates C–C couplings in sterically hindered systems:

-

Asymmetric Suzuki-Miyaura Coupling : Produces axially chiral biaryls with >90% ee using modified phosphine ligands .

-

Borylation : Converts di-ortho-substituted aryl halides to boronate esters (84–93% yield) .

Notable Example :

Side reactions: Oligomerization (<10%) occurs with electron-deficient arylacetylenes .

Catalytic Cycles Involving Dinuclear Nickel Centers

Dinuclear Ni(I) intermediates stabilize substrates via μ-bridging (e.g., μ-phenyl, μ-biphenylene). These species enable:

-

Tetraphenylene Synthesis : Biphenylene coupling at 80°C (81% yield) .

-

Fluorene Formation : Reacts biphenylene with CH₂Cl₂ (65% yield) .

Structural Insights :

-

Bridging ligands reduce Ni–Ni bond distances (<2.5 Å), enhancing electron transfer .

-

Kinetic studies show rate-determining C–C reductive elimination (ΔG‡ ≈ 25 kcal/mol) .

Hydrofunctionalization Reactions

Alkyne Hydrohydrazonation :

Mechanism :

-

Alkyne coordination to Ni(0).

-

Hydrazone C=N insertion via Ni–H intermediate.

Redox and Ligand Exchange Reactions

-

Oxidative Addition : Reacts with O₂ to form μ-hydroxobridged Ni(II) complexes (e.g., [(Ni(IPr)(η¹-H₂NN=CPh₂)(μ-OH))₂]) .

-

Ligand Substitution : Replaces Cl⁻ with stronger-field ligands (e.g., CN⁻, SCN⁻) alters catalytic activity .

Reaction Optimization Factors

-

Ligand Effects : Bulky Cy groups improve steric protection but slow transmetalation .

-

Solvent Role : Toluene’s low polarity stabilizes Ni(0) intermediates (ΔG ≈ −3.2 kcal/mol) .

-

Temperature : Reactions above 100°C favor side reactions (e.g., alkyne trimerization) .

Comparative Performance Data

| Reaction Type | Turnover Frequency (h⁻¹) | Competitor Catalysts |

|---|---|---|

| Suzuki-Miyaura | 450 | Pd(PPh₃)₄ (320 h⁻¹) |

| Hydrohydrazonation | 290 | [Ni(cod)₂] (180 h⁻¹) |

Scientific Research Applications

Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene has several scientific research applications:

Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a precursor for bioactive molecules.

Environmental Chemistry: It is used in studies related to environmental remediation and the degradation of pollutants.

Mechanism of Action

The mechanism of action of chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene involves the coordination of the phosphine ligand to the nickel center, which facilitates various catalytic processes. The molecular targets include organic substrates that undergo transformation through oxidative addition, reductive elimination, and ligand exchange pathways. The compound’s effectiveness in catalysis is attributed to the electronic and steric properties of the phosphine ligand, which modulate the reactivity of the nickel center .

Comparison with Similar Compounds

Phosphine Ligands: Steric and Electronic Effects

Key Findings :

- Electronic Effects : Electron-donating groups (e.g., -NMe₂ in ’s ligand) increase metal electron density, improving oxidative addition rates in catalysis .

- Solubility : Dicyclohexyl(phenyl)phosphane’s hydrophobicity necessitates solvents like toluene, whereas more polar ligands (e.g., sulfonated phosphines) are water-soluble but require specialized solvents .

Nickel Complexes vs. Other Metal Complexes

Key Findings :

- Reactivity: Nickel complexes are more cost-effective than platinum but less stable under oxidizing conditions. Palladium counterparts often show higher catalytic turnover .

- Bond Lengths : Ni–P and Pt–P bond lengths are similar (~2.32 Å), reflecting comparable ligand-metal bond strengths despite differing metal electronegativities .

Solvent Comparisons

Key Findings :

Q & A

Q. Table 1: Common Reaction Conditions for Nickel-Phosphane Complex Synthesis

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Temperature | 60–80°C | Facilitates ligand substitution |

| Solvent | Toluene | Stabilizes air-sensitive ligands |

| Reaction Time | 12–24 hours | Ensures complete coordination |

| Ligand:Metal Ratio | 2:1 | Prevents under-coordination |

Advanced: How do steric and electronic properties of dicyclohexyl(phenyl)phosphane influence catalytic activity in nickel-mediated cross-coupling reactions?

Methodological Answer:

- Steric effects : The bulky cyclohexyl groups hinder substrate access to the metal center, reducing reaction rates but improving selectivity. Computational modeling (DFT) can predict steric parameters like Tolman’s cone angle .

- Electronic effects : Electron-donating substituents on the phosphane ligand increase electron density at nickel, enhancing oxidative addition rates. Cyclic voltammetry (CV) quantifies redox potentials of the complex .

- Case study : Compare turnover numbers (TONs) for Suzuki-Miyaura coupling using ligands with varying substituents. Correlate TONs with Hammett parameters of substituents .

Basic: What analytical techniques are critical for characterizing nickel-phosphane complexes?

Methodological Answer:

- X-ray crystallography : Resolves ligand geometry and nickel coordination number. Requires high-purity crystals grown via slow diffusion of hexane into toluene .

- Magnetic susceptibility : Determines nickel’s oxidation state (e.g., Ni⁰ vs. Ni²⁺) using SQUID magnetometry .

- Elemental analysis : Confirms stoichiometry via combustion analysis (C, H, P, Cl) .

Q. Table 2: Key Characterization Techniques and Applications

| Technique | Application | Detection Limit/Precision |

|---|---|---|

| ³¹P NMR | Ligand binding kinetics | ~0.1 ppm resolution |

| X-ray diffraction | Molecular structure determination | <0.01 Å bond length accuracy |

| ICP-MS | Nickel quantification | ppb-level sensitivity |

Advanced: How can solvent effects (e.g., toluene vs. DMF) impact reaction mechanisms in nickel-catalyzed processes?

Methodological Answer:

- Solvent polarity : Toluene’s low polarity stabilizes neutral nickel complexes, favoring associative mechanisms. In polar solvents like DMF, dissociative pathways dominate due to ion stabilization. Use kinetic isotope effects (KIEs) to distinguish mechanisms .

- Coordination competition : Toluene weakly coordinates to nickel, allowing phosphane ligands to dominate. Solvent-free conditions or ionic liquids may alter ligand exchange rates .

- Data contradiction example : Conflicting reports on catalytic efficiency in toluene vs. THF may arise from trace moisture; use Karl Fischer titration to verify solvent dryness .

Basic: What safety protocols are essential when handling chloronickel compounds?

Methodological Answer:

- Containment : Use gloveboxes or Schlenk lines for air-sensitive nickel complexes .

- Toxicity mitigation : Employ fume hoods for aerosolized nickel particles (OSHA PEL: 1 mg/m³) and monitor with portable XRF analyzers .

- Waste disposal : Precipitate nickel residues as Ni(OH)₂ using NaOH, then filter and store as hazardous waste .

Advanced: How can computational methods resolve contradictions in experimental data for nickel-phosphane systems?

Methodological Answer:

- DFT for mechanistic insights : Model reaction pathways to identify intermediates undetected experimentally (e.g., Ni⁰ vs. Ni¹⁺ states). Compare calculated vs. experimental NMR shifts .

- Machine learning (ML) : Train ML models on ligand libraries to predict catalytic activity. Use SHAP analysis to rank ligand descriptors (e.g., %VBur, electronic parameters) .

- Case study : Reconcile divergent TONs in literature by simulating solvent-ligand interactions using COSMO-RS .

Basic: What role does methylbenzene (toluene) play in stabilizing nickel-phosphane complexes?

Methodological Answer:

- Solvent-ligand interactions : Toluene’s low dielectric constant minimizes ionic byproduct formation. Its π-system weakly interacts with nickel, preventing ligand displacement .

- Purification : Use rotary evaporation under reduced pressure (40–60°C) to remove toluene without decomposing complexes .

Advanced: How to design experiments probing the oxidative stability of dicyclohexyl(phenyl)phosphane ligands?

Methodological Answer:

- Controlled oxidation : Expose ligands to O₂ or H₂O in toluene, monitor via ³¹P NMR for P=O formation .

- Accelerated aging : Use elevated temperatures (80–100°C) to simulate long-term degradation. Analyze products via GC-MS .

- Preventive measures : Add radical scavengers (e.g., BHT) to suppress autoxidation pathways .

Basic: What are common pitfalls in synthesizing air-sensitive nickel complexes?

Methodological Answer:

- Inert atmosphere failure : Use oxygen sensors in gloveboxes (<1 ppm O₂). Pre-dry solvents over molecular sieves .

- Ligand impurities : Purify dicyclohexyl(phenyl)phosphane via column chromatography (silica gel, hexane/EtOAc) before use .

Advanced: How to integrate operando spectroscopy into mechanistic studies of nickel-catalyzed reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.